- Modification of valencene by bio- and chemical transformation, Natural Product Communications, 2013, 8(7), 859-862
Cas no 114394-00-2 (2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)-)
114394-00-2 structure
Product Name:2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)-
Numéro CAS:114394-00-2
Le MF:C15H24O3
Mégawatts:252.349265098572
CID:5576623
Update Time:2023-08-22
2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)- Propriétés chimiques et physiques
Nom et identifiant
-
- 2(3H)-Naphthalenone, 6-(1,2-dihydroxy-1-methylethyl)-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, [4R-[4α,4aα,6β(S*)]]- (9CI)
- (4R,4aS,6R)-6-[(1S)-1,2-Dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-2(3H)-naphthalenone
- (11S)-Nootkatone-11,12-diol
- 2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)-
-
- Piscine à noyau: 1S/C15H24O3/c1-10-6-13(17)7-11-4-5-12(8-14(10,11)2)15(3,18)9-16/h7,10,12,16,18H,4-6,8-9H2,1-3H3/t10-,12-,14+,15-/m1/s1
- La clé Inchi: DJPISZPEZJGKKI-WAZAZEMKSA-N
- Sourire: O=C1C=C2[C@@](C[C@](CC2)([H])[C@](C)(O)CO)([C@H](C)C1)C
2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)- Méthode de production
Méthode de production 1
Conditions de réaction
1.114 d, rt
2.1R:NaBH4, R:CeCl3
3.15 d, rt
2.1R:NaBH4, R:CeCl3
3.15 d, rt
Référence
Méthode de production 2
Conditions de réaction
1.1R:UO2, C:SiO2
Référence
- Urodiolenone from grapefruit juice, a urinary metabolite found in hypertensive subjects, Phytochemistry, 1988, 27(2), 369-72
Méthode de production 3
Conditions de réaction
1.114 d, rt
2.1R:NaBH4, R:CeCl3
3.1R:p-O2NC6H4CO2H, R:PPh3, R:EtO2CN=NCO2Et
4.15 d, rt
2.1R:NaBH4, R:CeCl3
3.1R:p-O2NC6H4CO2H, R:PPh3, R:EtO2CN=NCO2Et
4.15 d, rt
Référence
- Modification of valencene by bio- and chemical transformation, Natural Product Communications, 2013, 8(7), 859-862
Méthode de production 4
Conditions de réaction
1.1S:H2O, 5 d, 30°C, pH 7.0
Référence
- Biotransformation of citrus aromatics nootkatone and valencene by microorganisms, Chemical & Pharmaceutical Bulletin, 2005, 53(11), 1423-1429
2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)- Raw materials
- 2(3H)-Naphthalenone, 6-(1,2-dihydroxy-1-methylethyl)-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)-
- Valencene (Technical Grade)
2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)- Preparation Products
- 1,2-Propanediol, 2-[(2R,7S,8S,8aS)-1,2,3,7,8,8a-hexahydro-7-hydroxy-8,8a-dimethyl-2-naphthalenyl]-, (2R)- (1613312-99-4)
- 2(1H)-Naphthalenone, 7-[(1R)-1,2-dihydroxy-1-methylethyl]-6,7,8,8a-tetrahydro-1,8a-dimethyl-, (1S,7R,8aS)- (875290-71-4)
- 1,2-Propanediol, 2-[(2R,7S,8S,8aS)-1,2,3,7,8,8a-hexahydro-7-hydroxy-8,8a-dimethyl-2-naphthalenyl]- (875553-24-5)
- 2(3H)-Naphthalenone,6-[(1R)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-,(4R,4aS,6R)- (114394-01-3)
- 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-6-(2-hydroxy-1-methylethyl)-4,4a-dimethyl-, (4R,4aS,6R)- (875553-22-3)
- 1,2-Propanediol, 2-[(2R,8R,8aS)-1,2,3,7,8,8a-hexahydro-8,8a-dimethyl-2-naphthalenyl]- (875553-23-4)
- 2(1H)-Naphthalenone, 7-(1,2-dihydroxy-1-methylethyl)-4a,5,6,7,8,8a-hexahydro-1,4a-dimethyl-, (1S,4aS,7R,8aS)- (875553-25-6)
- 2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)- (114394-00-2)
2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)- Littérature connexe
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
114394-00-2 (2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)-) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Zouping Mingyuan Import and Export Trading Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif
Amadis Chemical Company Limited
Membre gold
Fournisseur de Chine
Réactif